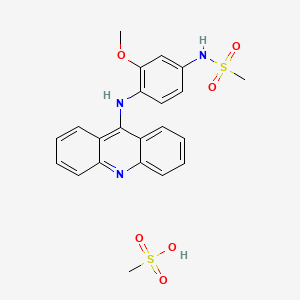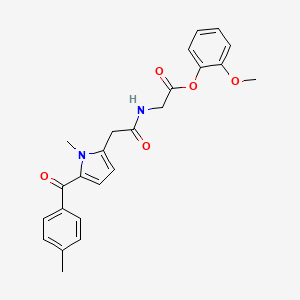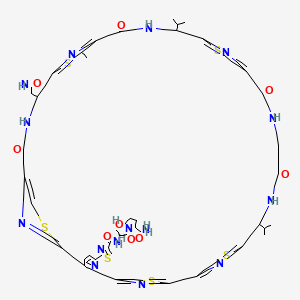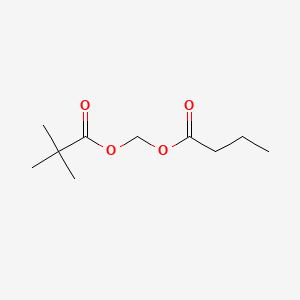
H-ILE-TRP-OH
Overview
Description
BNC210, also known as IW-2143 during its time licensed to Ironwood Pharmaceuticals, is an anxiolytic drug developed by Bionomics Limited. It acts via negative allosteric modulation of the alpha-7 nicotinic acetylcholine receptor. BNC210 is currently being investigated for the treatment of post-traumatic stress disorder and has demonstrated clinically significant anxiety reduction in both animal models and Phase I trials .
Mechanism of Action
Target of Action
The primary target of BNC210, also known as H-ILE-TRP-OH, Isoleucyl-Tryptophan, Ile-Trp, or L-ISOLEUCYL-L-TRYPTOPHAN, is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor that is activated by the neurotransmitter acetylcholine.
Mode of Action
BNC210 acts as a negative allosteric modulator (NAM) for the α7 nAChR . As a NAM, it binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand (acetylcholine) binds. This binding causes a conformational change in the receptor, which results in reduced receptor sensitivity to acetylcholine.
Pharmacokinetics
It is mentioned that bnc210 is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
BNC210 exhibits acute anxiolytic activity in rodent models of anxiety . This suggests that it may reduce neuronal excitability and modulate synaptic transmission in brain regions associated with anxiety, leading to an overall reduction in anxiety-like behaviors.
Biochemical Analysis
Biochemical Properties
Isoleucyl-Tryptophan is synthesized by the enzyme α-amino acid ester hydrolase (AEH) from isoleucyl methyl ester and tryptophan . The enzyme has wide substrate specificity and maximal activity at pH 9.0 and 30 °C . The synthesis of Isoleucyl-Tryptophan has been observed in Stenotrophomonas maltophilia, a bacterium that produces AEH .
Cellular Effects
Isoleucyl-Tryptophan, as BNC210, acts as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This modulation has been associated with anxiolytic effects in both animal models and Phase I trials . It is devoid of significant sedation or memory-impairing side effects .
Molecular Mechanism
The molecular mechanism of Isoleucyl-Tryptophan involves its binding to the α7-nicotinic acetylcholine receptor, where it acts as a negative allosteric modulator . This means that it binds to a site different from the traditional nicotine binding site and decreases the activity of the ligand-gated ion channel .
Temporal Effects in Laboratory Settings
The temporal effects of Isoleucyl-Tryptophan in laboratory settings are not well-documented. The effects of BNC210, a form of Isoleucyl-Tryptophan, have been studied. BNC210 has demonstrated clinically significant anxiety reduction in both animal models and in Phase I trials .
Dosage Effects in Animal Models
The dosage effects of Isoleucyl-Tryptophan in animal models are not well-documented. Bnc210, a form of Isoleucyl-Tryptophan, has been studied in animal models. It has shown to be effective in reducing anxiety without significant sedation or memory-impairing side effects .
Metabolic Pathways
Isoleucyl-Tryptophan is part of the dipeptide synthesis pathway, where it is synthesized from isoleucyl methyl ester and tryptophan by the enzyme α-amino acid ester hydrolase . Tryptophan, one of the components of Isoleucyl-Tryptophan, is metabolized via the kynurenine and serotonin pathways in mammalian cells .
Transport and Distribution
Bnc210, a form of Isoleucyl-Tryptophan, is rapidly absorbed and reaches close to maximal concentrations in the blood in approximately one hour .
Subcellular Localization
It is known that the α7-nicotinic acetylcholine receptor, which Isoleucyl-Tryptophan modulates, is located in the cell membrane . Therefore, it can be inferred that Isoleucyl-Tryptophan may also localize to the cell membrane to exert its effects.
Preparation Methods
The preparation of BNC210 involves synthetic routes that include the use of L-isoleucyl and L-tryptophan as starting materials. The reaction conditions typically involve the formation of peptide bonds between these amino acids. The industrial production methods for BNC210 are not extensively detailed in the literature, but they likely involve standard peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase synthesis .
Chemical Reactions Analysis
BNC210 undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involving BNC210 are not commonly reported.
Substitution: BNC210 can participate in substitution reactions, particularly involving the modification of its peptide bonds.
Common reagents and conditions used in these reactions include standard oxidizing and reducing agents, as well as peptide coupling reagents. The major products formed from these reactions depend on the specific modifications made to the BNC210 molecule .
Scientific Research Applications
BNC210 has a wide range of scientific research applications, including:
Chemistry: BNC210 is used as a model compound in studies involving peptide synthesis and modification.
Biology: BNC210 is studied for its effects on the alpha-7 nicotinic acetylcholine receptor and its potential role in modulating neural activity.
Medicine: BNC210 is being investigated for its potential to treat anxiety disorders, post-traumatic stress disorder, and other neuropsychiatric conditions. .
Comparison with Similar Compounds
BNC210 is unique in its mechanism of action compared to other anxiolytic compounds. Similar compounds include:
Diazepam: A benzodiazepine that acts as a positive allosteric modulator of the gamma-aminobutyric acid receptor.
Buspirone: A serotonin receptor agonist used to treat generalized anxiety disorder.
Pregabalin: A gabapentinoid that modulates calcium channels to exert anxiolytic effects.
BNC210’s uniqueness lies in its ability to modulate the alpha-7 nicotinic acetylcholine receptor without causing significant sedation or dependency, which are common side effects of other anxiolytics .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPESWOSNFUCJ-LKTVYLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029559 | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-06-5 | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isoleucyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ISOLEUCYL-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY4YUP87RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)




